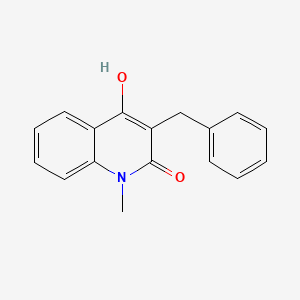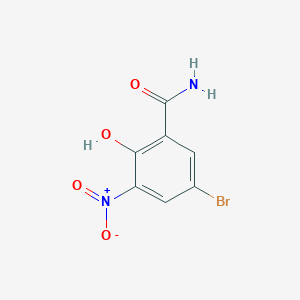
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine is a synthetic organic compound characterized by its unique structural features This compound is part of the azetidine family, which is known for its four-membered ring structure
準備方法
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine typically involves multi-step organic reactions. The starting material, 2,6-difluoro-4-nitrophenol, undergoes a series of transformations to introduce the azetidine ring and the methoxy and methyl substituents. Common synthetic routes include:
Nucleophilic Substitution:
Methylation and Methoxylation: The methyl and methoxy groups are introduced through methylation and methoxylation reactions, respectively, using reagents such as methyl iodide and sodium methoxide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the nitro group can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
類似化合物との比較
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine can be compared with other azetidine derivatives and fluorinated aromatic compounds. Similar compounds include:
2,6-Difluoro-4-nitrophenol: A precursor in the synthesis of the target compound.
N-(2,6-Difluoro-4-nitrophenyl)-N’-propyl-1,2-ethanediamine: Another fluorinated aromatic compound with different substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
919357-40-7 |
|---|---|
分子式 |
C11H12F2N2O3 |
分子量 |
258.22 g/mol |
IUPAC名 |
1-(2,6-difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine |
InChI |
InChI=1S/C11H12F2N2O3/c1-11(18-2)5-14(6-11)10-8(12)3-7(15(16)17)4-9(10)13/h3-4H,5-6H2,1-2H3 |
InChIキー |
ZCGNAVXVOKKSNS-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)






![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)



![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)
![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)

